molecular formula C14H13FN2O2 B7518401 5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide

Cat. No. B7518401
M. Wt: 260.26 g/mol
InChI Key: IFCIMZGMTPQJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This results in a calming effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This has been associated with a calming effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders. This compound has also been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, its high lipophilicity and low solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential for off-target effects and toxicity must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide. One area of interest is the potential use of this compound in the treatment of substance use disorders, particularly cocaine addiction. Another area of interest is the development of more potent and selective GABA transaminase inhibitors based on the structure of this compound. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in various neurological and psychiatric disorders.

Synthesis Methods

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-fluorobenzylamine, which is then reacted with cyclopropylcarbonyl chloride to obtain 5-cyclopropyl-1-(4-fluorobenzyl)isoxazole-3-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with ammonia to obtain this compound.

Scientific Research Applications

5-cyclopropyl-N-(4-fluorobenzyl)isoxazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that this compound can increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This has potential applications in the treatment of epilepsy, anxiety disorders, and substance use disorders.

properties

IUPAC Name

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-5-1-9(2-6-11)8-16-14(18)12-7-13(19-17-12)10-3-4-10/h1-2,5-7,10H,3-4,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCIMZGMTPQJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.